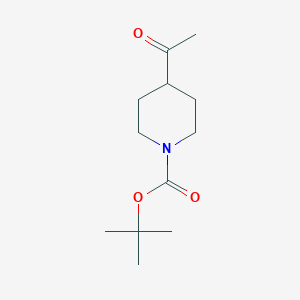

Tert-butyl 4-acetylpiperidine-1-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450938 | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206989-61-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 4-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetylpiperidine-1-carboxylate, a key intermediate in organic synthesis, plays a crucial role in the development of various pharmaceutical compounds. An in-depth understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for ensuring safety and reproducibility in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and illustrates its utility in synthetic chemistry.

Core Physical Properties

This compound is identified by the CAS Number 206989-61-9.[1][2][3][4] Its molecular structure and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-N-Boc-4-Acetylpiperidine, N-Boc-4-acetylpiperidine | [3][6] |

| CAS Number | 206989-61-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1][3] |

| Molecular Weight | 227.30 g/mol | [1][4][5] |

| Appearance | Light yellow liquid or oil; also reported as a solid | [2][3][4][7] |

| Boiling Point | 312.365 °C at 760 mmHg | [1][2] |

| Density | 1.053 g/cm³ | [1][2] |

| Flash Point | 142.714 °C | [1][2] |

| Solubility | Information not consistently available, but its structure suggests solubility in organic solvents. |

The physical state of this compound at room temperature is subject to some variation in reports, being described as both a light yellow liquid or oil and a solid.[2][3][4][7] This discrepancy may be due to the presence of impurities or polymorphic forms of the compound. For critical applications, it is recommended to determine the physical state of a specific batch under laboratory conditions.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated to ensure uniform temperature distribution via convection.[8]

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Observation: The temperature is raised slowly (1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated gently in a heating bath.[11]

-

Observation: As the liquid is heated, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample's vapor as it reaches its boiling point.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Analytical balance

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[13]

-

Volume of Liquid: A known volume of the liquid is added to the graduated cylinder. For higher accuracy, a pycnometer is filled completely with the liquid, ensuring no air bubbles are present.

-

Mass of Container with Liquid: The mass of the container with the liquid is measured.[14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density = Mass of Liquid / Volume of Liquid[15]

-

Temperature: The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[13]

Role in Synthetic Chemistry

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][6] Its piperidine core and acetyl group provide reactive sites for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other parts of a target molecule.

Below is a generalized workflow illustrating the use of this compound as a synthetic intermediate.

Caption: Synthetic workflow of this compound.

References

- 1. This compound | CAS 206989-61-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound CAS 206989-61-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 206989-61-9 [sigmaaldrich.cn]

- 5. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 206989-61-9,4-ACETYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 7. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. pennwest.edu [pennwest.edu]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. homesciencetools.com [homesciencetools.com]

Spectroscopic Data Interpretation of CAS 206989-61-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound with CAS number 206989-61-9, identified as tert-Butyl 4-acetylpiperidine-1-carboxylate. This compound is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the development of pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is essential for its correct identification, purity assessment, and utilization in further chemical synthesis. This document presents a summary of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | CH |

| 3.73 – 3.63 | m | 2H | CH₂ |

| 3.40 – 3.26 | m | 2H | CH₂ |

| 1.99 – 1.73 | m | 4H | CH₂ |

| 1.67 – 1.48 | m | 3H | CH₃ |

| 1.46 | s | 9H | C(CH₃)₃ |

| 1.45 – 1.32 | m | 1H | CH |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O (carbamate) |

| 79.3 | C(CH₃)₃ |

| 62.8 | CH |

| 56.9 | CH₂ |

| 46.4 | CH₂ |

| 31.0 | CH₂ |

| 30.6 | CH₂ |

| 29.3 | CH₃ |

| 28.7 | C(CH₃)₃ |

| 23.6 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3428 | O-H Stretch (trace water) |

| 2971 | C-H Stretch (aliphatic) |

| 2872 | C-H Stretch (aliphatic) |

| 1780 | C=O Stretch (carbamate) |

| 1692 | C=O Stretch (ketone) |

| 1672 | C=O Stretch (overtone/combination) |

| 1478 | C-H Bend (CH₂) |

| 1457 | C-H Bend (CH₃) |

| 1397 | C-H Bend (CH₃) |

| 1366 | C-H Bend (tert-butyl) |

| 1251 | C-O Stretch |

| 1169 | C-N Stretch |

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 228.1596 | [M+H]⁺ |

| 250.1415 | [M+Na]⁺ |

Technique: High-Resolution Mass Spectrometry (ESI-TOF)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using an appropriate software package. A line broadening factor of 0.3 Hz is applied to the ¹H FID, and 1.0 Hz to the ¹³C FID before Fourier transformation. The spectra are then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the neat sample (as a light yellow oil) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be deposited on a single salt plate, and the solvent is allowed to evaporate.

-

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode. Key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, are optimized to maximize the signal intensity of the molecular ion. Data is acquired over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The acquired mass spectra are processed using the instrument's software. The accurate mass of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are determined and used to calculate the elemental composition.

Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like CAS 206989-61-9.

Caption: Workflow for Spectroscopic Analysis.

Biological Activity and Signaling Pathways

Based on available literature, this compound (CAS 206989-61-9) is primarily utilized as a synthetic intermediate in the preparation of more complex molecules for drug discovery and development. There is no current evidence to suggest that this compound has intrinsic biological activity or is directly involved in specific signaling pathways. Its significance lies in its role as a versatile chemical building block. Therefore, a signaling pathway diagram is not applicable.

An In-depth Technical Guide to the NMR Spectrum Analysis of Tert-butyl 4-acetylpiperidine-1-carboxylate

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-acetylpiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and NMR Data

This compound is a substituted piperidine derivative commonly used in organic synthesis. The presence of various proton and carbon environments within the molecule gives rise to a characteristic NMR spectrum that is instrumental for its identification and purity assessment.

1H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the tert-butyl group, the piperidine ring, and the acetyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) provide information about the connectivity of adjacent protons.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H-2e, H-6e | ~4.08 | Broad multiplet | 2H |

| H-2a, H-6a | ~2.75 | Broad triplet | 2H |

| H-4 | ~2.50 | Multiplet | 1H |

| H-7 | 2.12 | Singlet | 3H |

| H-3e, H-5e | ~1.85 | Multiplet | 2H |

| H-3a, H-5a | ~1.65 | Multiplet | 2H |

| H-9 | 1.46 | Singlet | 9H |

Note: The assignments are based on typical chemical shifts for similar N-Boc protected piperidine systems and the multiplicity of the signals. 'a' denotes axial protons and 'e' denotes equatorial protons on the piperidine ring.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| C-8 | 209.5 |

| C-1 | 154.7 |

| C-10 | 79.5 |

| C-4 | 48.9 |

| C-2, C-6 | 43.5 |

| C-3, C-5 | 28.8 |

| C-9 | 28.4 |

| C-7 | 27.8 |

Note: The assignments are based on established chemical shift ranges for amides, quaternary carbons, and aliphatic carbons.

Experimental Protocols

The following sections describe a general methodology for the acquisition of high-resolution 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for this type of molecule.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional) : If the solution contains any particulate matter, it can be filtered through a small plug of glass wool in the pipette.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation : The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Referencing : The chemical shifts for 1H and 13C NMR spectra are referenced to the residual solvent signal (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

1H NMR Parameters :

-

Pulse Program : A standard single-pulse experiment is used.

-

Number of Scans : Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

-

-

13C NMR Parameters :

-

Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the 13C isotope.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is used.

-

Spectral Width : A spectral width of approximately 200-240 ppm is used.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR spectrum analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR spectrum analysis.

The Acetyl Group: A Linchpin in the Reactivity of N-Boc-4-acetylpiperidine for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-acetylpiperidine, a key building block in medicinal chemistry, owes much of its synthetic versatility to the strategic placement of its acetyl group. This functional group, a simple methyl ketone appended to the 4-position of the piperidine ring, serves as a versatile handle for a wide array of chemical transformations. Its reactivity, modulated by the presence of the N-Boc protecting group, allows for the controlled and selective introduction of diverse functionalities, paving the way for the synthesis of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This technical guide delves into the core function of the acetyl group in N-Boc-4-acetylpiperidine, providing detailed experimental protocols for its key reactions, quantitative data, and visual workflows to facilitate its application in drug discovery and development.

The Dual Role of the Acetyl and Boc Groups

The reactivity of N-Boc-4-acetylpiperidine is a tale of two functional groups working in concert. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. By temporarily masking the basicity and nucleophilicity of the nitrogen, it prevents unwanted side reactions and allows for selective chemistry to be performed on the acetyl group.

The acetyl group, on the other hand, is the primary site of chemical manipulation. Its carbonyl carbon is electrophilic, making it susceptible to attack by a variety of nucleophiles. This inherent reactivity allows for a range of transformations that can be broadly categorized as:

-

Nucleophilic Additions: The carbonyl can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) and hydrides, leading to the formation of alcohols.

-

Condensation Reactions: The acidic α-protons on the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in classic carbon-carbon bond-forming reactions such as aldol and Knoevenagel condensations.

-

Olefinations: The carbonyl group can be converted into a carbon-carbon double bond through reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

-

Reductive Amination: The carbonyl can be transformed into an amine functionality through a one-pot reaction with an amine and a reducing agent.

The interplay between the bulky, electron-withdrawing Boc group and the reactive acetyl group provides a powerful platform for generating a diverse library of piperidine-based compounds with potential therapeutic applications.

Key Chemical Transformations of the Acetyl Group

The following sections detail the experimental protocols for several key reactions that highlight the synthetic utility of the acetyl group in N-Boc-4-acetylpiperidine.

Reduction to a Secondary Alcohol

The reduction of the acetyl group to a 1-hydroxyethyl substituent is a fundamental transformation that introduces a chiral center and a versatile hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for ketones in the presence of the Boc-protected amine.

Experimental Protocol: Synthesis of N-Boc-4-(1-hydroxyethyl)piperidine

-

Materials:

-

N-Boc-4-acetylpiperidine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

-

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| N-Boc-4-acetylpiperidine | 1.0 | 227.30 |

| Sodium borohydride | 1.5 | 37.83 |

Expected Yield: High (typically >90%)

Reaction Workflow:

The Strategic Imperative of the Boc Protecting Group in Piperidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, often requiring intricate multi-step sequences, necessitates a robust and versatile protecting group strategy for the piperidine nitrogen. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in modern organic synthesis, offering a unique combination of stability, ease of introduction, and mild, selective removal. This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols crucial for its successful implementation.

The Decisive Advantages of Boc Protection in Piperidine Chemistry

The widespread adoption of the Boc group in piperidine synthesis is attributed to several key advantages over other protecting groups like Cbz (carboxybenzyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2] Its unique properties make it an invaluable tool for navigating the complexities of multi-step synthetic routes.[3]

The primary advantages include:

-

Acid Lability: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][4] This allows for the selective deprotection of the piperidine nitrogen without affecting other acid-sensitive functional groups that may be present in the molecule.

-

Broad Stability: A significant asset of the Boc group is its exceptional stability across a wide spectrum of reaction conditions. It is resistant to strong bases, nucleophiles, and reductive environments, such as catalytic hydrogenation.[1][2] This robustness provides chemists with a broad synthetic playground to perform various transformations on other parts of the piperidine ring or its substituents without the risk of premature deprotection.[3]

-

Orthogonality: The acid-labile nature of the Boc group offers excellent orthogonality with other common protecting groups. This is particularly advantageous in complex syntheses where multiple protecting groups are employed. For instance, it is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling differential protection and selective deprotection strategies.[1][3]

-

Ease of Introduction: The protection of the piperidine nitrogen with the Boc group is typically a straightforward and high-yielding reaction.[2] The most common reagent used is di-tert-butyl dicarbonate ((Boc)₂O), which reacts efficiently with the secondary amine of the piperidine ring.[3][5]

Core Applications in Complex Piperidine Synthesis

The strategic use of the Boc protecting group is central to the synthesis of a multitude of complex piperidine-containing molecules, particularly in the pharmaceutical industry. Boc-protected piperidine derivatives serve as crucial building blocks and intermediates in the synthesis of drugs targeting a wide range of therapeutic areas.[6]

Key applications include:

-

Facilitating Selective Reactions: The Boc group effectively shields the piperidine nitrogen, preventing its participation in undesired side reactions. This allows for selective chemical modifications at other positions of the piperidine ring.[7][8] For example, N-Boc-4-hydroxypiperidine can undergo oxidation of the hydroxyl group to a ketone or conversion to a leaving group for nucleophilic substitution, all while the nitrogen remains protected.

-

Enabling Multi-step Syntheses: In the total synthesis of natural products and complex drug molecules, the Boc group's stability and orthogonal removal are instrumental. It allows for the sequential introduction and manipulation of functional groups, paving the way for the construction of intricate molecular architectures.[9]

-

Synthesis of Chiral Piperidines: Chiral piperidine derivatives are of paramount importance in drug development, as the stereochemistry often dictates pharmacological activity.[7] The Boc group plays a crucial role in the synthesis of enantiomerically pure piperidines, such as (R)-3-(Boc-Amino)piperidine, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[7][10]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions, as well as the overall yields of piperidine syntheses employing this strategy, are critical metrics for process development. The following tables summarize representative quantitative data from the literature.

| Reaction Step | Reactants | Reagents and Conditions | Yield (%) | Reference |

| Boc Protection | (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, Triethylamine, DMAP, CH₂Cl₂ | 92 | |

| Boc Protection | 4-Piperidyl urea | (Boc)₂O, Triethylamine, H₂O/CH₂Cl₂ | Not specified, but part of a multi-step synthesis | [11] |

| Boc Deprotection | Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate | 10% Pd/C, H₂, Ethanol | 91 | [12] |

| Boc Deprotection | N-Boc protected amine | 20-50% TFA in DCM | Typically high | [13] |

| Overall Synthesis | L-Glutamic acid to 3-(N-Boc amino) piperidine derivatives | Multi-step sequence | 44-55 |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of the Boc protecting group in piperidine synthesis.

Protocol 1: General Procedure for N-Boc Protection of a Piperidine Derivative

This protocol describes a standard method for the introduction of the Boc group onto a piperidine nitrogen using di-tert-butyl dicarbonate.[13]

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or other suitable base (1.2 eq)

-

Tetrahydrofuran (THF) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude N-Boc protected piperidine derivative.

-

Purify the product by column chromatography, crystallization, or distillation as required.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard and effective method for the removal of the Boc group using TFA in dichloromethane (DCM).[13][14]

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution at 0 °C (ice bath). The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring its progress by TLC.

-

Upon completion, carefully remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and logical relationships in the application of the Boc protecting group in piperidine synthesis.

Caption: General workflow for Boc protection and deprotection of piperidines.

Caption: A representative multi-step piperidine synthesis workflow.

Caption: Decision tree for selecting an amine protecting group in synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 12. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Boc-4-acetylpiperidine: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-acetylpiperidine, with the chemical formula C12H21NO3, is a key intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its piperidine core is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled and regioselective reactions, while the acetyl group at the 4-position provides a versatile handle for the synthesis of a wide range of structural analogs and derivatives. This technical guide provides a comprehensive overview of the synthesis, structural modifications, and therapeutic applications of compounds derived from N-Boc-4-acetylpiperidine, targeting a broad spectrum of diseases including cancer, viral infections, and neurological disorders.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent molecule is essential for the strategic design of its derivatives.

| Property | Value | Reference |

| CAS Number | 206989-61-9 | [2] |

| Molecular Formula | C12H21NO3 | [2] |

| Molecular Weight | 227.30 g/mol | [2] |

| IUPAC Name | tert-butyl 4-acetylpiperidine-1-carboxylate | [3] |

| Appearance | Colorless to off-white solid or liquid | - |

| Solubility | Soluble in organic solvents like dichloromethane, methanol | - |

Synthetic Pathways and Key Transformations

The chemical versatility of N-Boc-4-acetylpiperidine allows for a variety of modifications to both the piperidine ring and the acetyl group. These transformations are pivotal in creating diverse chemical entities for biological screening.

Reduction of the Acetyl Group

The ketone of the acetyl group can be readily reduced to a hydroxyl group, yielding N-Boc-4-(1-hydroxyethyl)piperidine. This transformation introduces a chiral center and a hydroxyl group that can be further functionalized.

Experimental Protocol: Reduction of N-Boc-4-acetylpiperidine

-

Materials: N-Boc-4-acetylpiperidine, Sodium borohydride (NaBH4), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH4Cl).

-

Procedure:

-

Dissolve N-Boc-4-acetylpiperidine in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Wittig Reaction for Alkene Formation

The acetyl group can undergo a Wittig reaction to introduce a carbon-carbon double bond, providing a scaffold for further chemical modifications. This reaction is instrumental in the synthesis of various heterocyclic and carbocyclic analogs.

Experimental Protocol: Wittig Reaction on N-Boc-4-acetylpiperidine

-

Materials: N-Boc-4-acetylpiperidine, a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), Tetrahydrofuran (THF).

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.

-

Stir the resulting mixture at room temperature for a specified time.

-

Cool the reaction mixture again and add a solution of N-Boc-4-acetylpiperidine in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., water or saturated NH4Cl).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

-

Asymmetric Amination for Chiral Amine Synthesis

The acetyl group can be converted into a chiral amine through asymmetric reductive amination or by using transaminases, leading to the synthesis of enantiomerically pure compounds, which is crucial for specificity in drug-target interactions.

Experimental Protocol: Asymmetric Transamination

-

Materials: N-Boc-4-acetylpiperidine, Immobilized ω-transaminase, Isopropylamine, Pyridoxal 5'-phosphate (PLP), Buffer solution (e.g., triethanolamine buffer), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a buffered solution containing isopropylamine and PLP, add the immobilized ω-transaminase.

-

Stir the mixture at a controlled temperature (e.g., 35 °C).

-

Add a solution of N-Boc-4-acetylpiperidine in DMSO to the reaction mixture.

-

Maintain the reaction at a specific temperature (e.g., 50 °C) and monitor by HPLC.

-

Upon completion, filter the enzyme and work up the reaction mixture by adjusting the pH and extracting with an organic solvent.

-

Dry and concentrate the organic extracts to obtain the chiral amine.[4]

-

Caption: Key synthetic transformations of N-Boc-4-acetylpiperidine.

Structural Analogs, Derivatives, and Their Therapeutic Applications

The modification of the N-Boc-4-acetylpiperidine scaffold has led to the development of a diverse range of bioactive molecules.

Anticancer Agents

Derivatives of the closely related N-Boc-4-piperidone have been investigated as potential anticancer agents. For instance, chalcones synthesized from 4-Boc-piperidone have demonstrated cytotoxic activity against human colorectal and prostate cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperidine-substituted Purines | A549 (Lung) | - | [5] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF-7 (Breast) | - | [6] |

Antiviral Agents

The piperidine moiety is a common feature in many antiviral drugs. Derivatives of N-Boc-4-acetylpiperidine are being explored for their potential to treat various viral infections. For example, piperidine-substituted purines have shown inhibitory activity against HIV and Influenza A/H1N1.[5]

| Compound Class | Virus | EC50 (µM) | Reference |

| Piperidine-substituted Purines | HIV-1 | - | [5] |

| Piperidine-substituted Purines | Influenza A/H1N1 | - | [5] |

Enzyme Inhibitors

The piperidine scaffold is a key component of many enzyme inhibitors. Derivatives of 4-acetylpiperidine have been synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[7][8][9]

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 0.56 | [8] |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | 5.7 | [7] |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 1.2 | [9] |

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for many N-Boc-4-acetylpiperidine derivatives are still under investigation, the broader class of piperidine-containing drugs offers insights into potential mechanisms.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration of acetylcholine in the synaptic cleft increases, leading to improved cholinergic neurotransmission.

Caption: Mechanism of acetylcholinesterase inhibition by piperidine derivatives.

Conclusion and Future Directions

N-Boc-4-acetylpiperidine stands as a valuable and versatile starting material in the synthesis of a wide array of biologically active compounds. The ability to readily modify both the piperidine ring and the acetyl group provides a rich chemical space for the development of novel therapeutics. Current research highlights the potential of its derivatives as anticancer, antiviral, and enzyme-inhibiting agents. Future research should focus on the synthesis and screening of a broader range of N-Boc-4-acetylpiperidine analogs to fully explore their therapeutic potential. Elucidating the specific signaling pathways and molecular targets of these novel compounds will be crucial for their advancement as clinical candidates. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation medicines.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. N-Boc-4-acetyl piperidine 97% | CAS: 206989-61-9 | AChemBlock [achemblock.com]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tert-butyl 4-acetylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl 4-acetylpiperidine-1-carboxylate (CAS No. 206989-61-9) is a heterocyclic organic compound widely utilized as a building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structure, featuring a piperidine ring with both an acetyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile synthon in drug discovery and development.[2] Understanding the solubility of this intermediate is critical for its effective handling, reaction optimization, purification, and formulation. This guide aims to provide a detailed understanding of its solubility based on its structural features and available data.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₃ | [3][4] |

| Molecular Weight | 227.30 g/mol | [3][5] |

| Appearance | Light yellow oil or solid | [1] |

| Density | 1.053 g/cm³ | [4] |

| Boiling Point | 312.365 °C at 760 mmHg | [4][6] |

| Flash Point | 142.714 °C | [4][6] |

| CAS Number | 206989-61-9 | [3][4] |

Solubility Profile

Direct, experimentally determined quantitative solubility values for this compound in common solvents are not widely reported in scientific literature. However, its solubility characteristics can be inferred from its molecular structure and predicted physicochemical parameters. The presence of a polar acetyl group and a non-polar Boc-protected piperidine ring suggests a degree of solubility in a range of organic solvents.

One source qualitatively describes it as having "low solubility in water due to its non-polar nature" and being "soluble in certain organic solvents like dichloromethane, etc."[7]

To further elucidate its likely solubility, we can examine its predicted lipophilicity (XLogP3-AA) and topological polar surface area (TPSA).

| Parameter | Predicted Value | Implication for Solubility | Reference |

| XLogP3-AA | 1.3 | This positive value indicates a degree of lipophilicity, suggesting better solubility in non-polar organic solvents than in water. | [5] |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | This moderate TPSA value, arising from the oxygen and nitrogen atoms, suggests the potential for some solubility in polar organic solvents. | [5][8] |

Based on this information, the following general solubility profile can be expected:

-

High Solubility: In non-polar and moderately polar organic solvents such as dichloromethane, chloroform, diethyl ether, and ethyl acetate.

-

Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF) and in polar protic solvents with significant non-polar character like longer-chain alcohols.

-

Low to Negligible Solubility: In highly polar solvents like water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical intermediate like this compound.

Caption: Workflow for Solubility Assessment.

Role in Chemical Synthesis

This diagram shows the role of this compound as a versatile building block in the synthesis of more complex molecules, a primary application in drug development.

Caption: Role as a Synthetic Building Block.

Conclusion

This compound is a crucial intermediate in modern drug discovery, and a thorough understanding of its solubility is paramount for its effective use. While quantitative solubility data is scarce, a qualitative assessment based on its physicochemical properties indicates good solubility in a range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable methodology. The continued use of this versatile building block in pharmaceutical research underscores the importance of such fundamental characterization.

References

- 1. CAS#:206989-61-9 | this compound | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 206989-61-9 [sigmaaldrich.com]

- 4. This compound | CAS 206989-61-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 206989-61-9,4-ACETYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]

- 7. This compound: Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [chemheterocycles.com]

- 8. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate: A Detailed Protocol for Researchers

Introduction: Tert-butyl 4-acetylpiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds and is widely used in drug discovery and development. Its piperidine core is a common motif in centrally active agents, and the acetyl and tert-butyloxycarbonyl (Boc) groups provide versatile handles for further chemical modifications. This document provides detailed protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and medicinal chemistry. Two primary synthetic routes are presented, with a focus on a well-established multi-step synthesis from 4-piperidinecarboxylic acid and an alternative, more direct approach from 4-acetylpiperidine.

Data Summary

The following table summarizes the quantitative data associated with the primary synthetic route described in this protocol.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Boc Protection | 4-Piperidinecarboxylic acid | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Di-tert-butyl dicarbonate, NaOH | THF/Water | Room Temp | 12 | >95 |

| 2 | Weinreb Amide Formation | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | N,O-Dimethylhydroxylamine hydrochloride, Isobutyl chloroformate, Triethylamine | Dichloromethane | 0 to RT | 4 | ~90 |

| 3 | Grignard Reaction | tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | This compound | Methylmagnesium bromide | THF | -78 to 0 | 1 | 94.0[1] |

Experimental Protocols

Primary Synthetic Route: From 4-Piperidinecarboxylic Acid

This three-step synthesis provides a reliable and high-yielding route to the target compound.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Dissolution: Dissolve 4-piperidinecarboxylic acid in a mixture of tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 molar equivalents) and continue stirring at room temperature for 12 hours.[2]

-

Work-up: After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product, which is typically a white solid and can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

-

Activation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous dichloromethane and cool the solution to 0 °C.

-

Amide Coupling: Add triethylamine (1.5-1.7 molar equivalents) followed by the dropwise addition of isobutyl chloroformate. Stir the mixture at 0 °C for 30 minutes. Then, add N,O-dimethylhydroxylamine hydrochloride and allow the reaction to warm to room temperature and stir for 4 hours.[2]

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Weinreb amide can be purified by silica gel column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 equivalent, e.g., 2.29 g, 8.32 mmol) in anhydrous tetrahydrofuran (THF, e.g., 30 ml) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in a suitable solvent, 1.3 equivalents, e.g., 7.73 ml, 10.82 mmol) to the cooled solution.[1]

-

Reaction Progression: After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour.[1]

-

Quenching: Carefully quench the reaction by the addition of a 2 N aqueous hydrochloric acid solution.[1]

-

Basification and Extraction: Adjust the pH of the solution to 10 by adding a 6 N sodium hydroxide solution. Extract the product into dichloromethane.[1]

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 10:1) as the eluent to afford the final product.[1] A yield of 94.0% has been reported for this step.[1]

Alternative Synthetic Route: Direct Boc Protection of 4-Acetylpiperidine

This method offers a more direct, one-step approach to the target compound.

-

Reaction Setup: Dissolve 4-acetylpiperidine (or its hydrochloride salt) in a suitable solvent such as a mixture of water and THF, or dichloromethane.

-

Base Addition: Add a base, such as sodium bicarbonate, triethylamine, or sodium hydroxide, to the solution.

-

Boc Protection: Add di-tert-butyl dicarbonate (typically 1.0 to 1.2 molar equivalents) to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Primary multi-step synthesis of this compound.

Caption: Alternative one-step synthesis of this compound.

References

Application Notes and Protocols: N-Boc-4-acetylpiperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-4-acetylpiperidine as a versatile building block in medicinal chemistry. This key intermediate is instrumental in the synthesis of a variety of biologically active molecules, including kinase inhibitors and cholinesterase inhibitors. The strategic incorporation of the piperidine scaffold, facilitated by the reactive acetyl group and the protective Boc moiety, allows for the construction of complex molecular architectures with desirable pharmacological properties.

Application in the Synthesis of AKT Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. N-Boc-4-acetylpiperidine serves as a valuable starting material for the synthesis of potent AKT inhibitors. The piperidine core can be elaborated to interact with key residues in the ATP-binding pocket of the AKT enzyme.

Synthetic Approach: Reductive Amination

A key transformation of N-Boc-4-acetylpiperidine is the reductive amination of the acetyl group to introduce diverse side chains, leading to the synthesis of novel AKT inhibitors.

Application Notes and Protocols: Tert-butyl 4-acetylpiperidine-1-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetylpiperidine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common scaffold in many biologically active molecules, and the Boc-protecting group offers stability and ease of deprotection, making it an ideal intermediate for multi-step syntheses. The acetyl group at the 4-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, focusing on its role in the synthesis of kinase inhibitors and opioid receptor modulators. Furthermore, it includes detailed experimental protocols for key chemical transformations and visual representations of relevant signaling pathways and experimental workflows.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 206989-61-9[1][2] |

| Molecular Formula | C₁₂H₂₁NO₃[1] |

| Molecular Weight | 227.30 g/mol [1][3] |

| Appearance | Colorless to brown solid or liquid[4] |

| Boiling Point | 312.365 °C at 760 mmHg[1] |

| Density | 1.053 g/cm³[1] |

| Flash Point | 142.714 °C[1] |

| Storage | Keep in a dark place, sealed in dry, room temperature.[4] |

| Safety | Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material or intermediate in the synthesis of several classes of therapeutic agents.

Kinase Inhibitors

The piperidine scaffold is a prevalent feature in many kinase inhibitors. The acetyl group of this compound can be elaborated to introduce pharmacophores that interact with the kinase active site.

-

Janus Kinase (JAK) Inhibitors: These inhibitors are used in the treatment of autoimmune diseases and certain cancers. The synthesis often involves the conversion of the acetyl group into a more complex side chain capable of binding to the JAK protein.

-

Vandetanib Intermediate: Vandetanib is a multi-kinase inhibitor used in the treatment of thyroid cancer. While not a direct precursor, this compound is structurally analogous to intermediates used in its synthesis. For instance, a key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized from a related piperidine derivative, and the overall synthetic strategy can be adapted.[5][6]

Opioid Receptor Modulators

The 4-substituted piperidine structure is the core of the fentanyl class of potent opioid analgesics. The acetyl group can be a precursor to the N-anilino side chain characteristic of these compounds.

-

Fentanyl Analogs: Through reactions such as reductive amination, the acetyl group can be converted to an amino group, which is then further functionalized to produce various fentanyl analogs.

Key Synthetic Transformations and Experimental Protocols

The acetyl group of this compound allows for a variety of chemical modifications. Below are detailed protocols for two common and powerful transformations.

Reductive Amination for the Synthesis of N-Substituted Piperidines

Reductive amination is a cornerstone reaction for the conversion of ketones to amines. This protocol describes a general procedure for the reaction of this compound with an aniline derivative to form a key intermediate for various pharmaceutical targets.

Protocol 1: Reductive Amination with an Aniline

Materials:

-

This compound

-

Aniline (or a substituted aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the aniline derivative (1.1 eq) and glacial acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted piperidine derivative.

Quantitative Data from Analogous Syntheses:

The following table summarizes yields from similar reductive amination reactions reported in the literature, demonstrating the efficiency of this transformation.

| Starting Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | DCE | 91 | Fentanyl Analog Synthesis |

| 1,5-dicarbonyl sugar derivative | Ammonium formate | NaBH₃CN | - | 73 | Polyhydroxypiperidine Synthesis[7] |

Wittig Reaction for Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method to convert ketones into alkenes. This protocol provides a general procedure for the reaction of this compound with a phosphorus ylide.

Protocol 2: Wittig Reaction with a Phosphorus Ylide

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ketone to the ylide solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkene.

Quantitative Data from a Representative Wittig Reaction:

| Aldehyde/Ketone | Ylide | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Solvent-free | Major product E-isomer | Wittig Reaction Experiment[8][9] |

Signaling Pathway and Workflow Diagrams

JAK-STAT Signaling Pathway

Janus Kinase (JAK) inhibitors interfere with the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to cytokines and growth factors.[10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Vandetanib Mechanism of Action

Vandetanib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases, thereby inhibiting tumor angiogenesis and proliferation.[11][12][13][14]

References

- 1. This compound | CAS 206989-61-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 206989-61-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 206989-61-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. soc.chim.it [soc.chim.it]

- 8. webassign.net [webassign.net]

- 9. webassign.net [webassign.net]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 12. bccancer.bc.ca [bccancer.bc.ca]

- 13. Vandetanib - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Deprotection of N-Boc-4-acetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. In the context of pharmaceutical development, the selective deprotection of N-Boc protected intermediates, such as N-Boc-4-acetylpiperidine, is a critical step in the synthesis of numerous active pharmaceutical ingredients. The presence of the acetyl group, a ketone functionality, necessitates the careful selection of deprotection methods to ensure the integrity of this group.

This document provides detailed application notes and protocols for the selective deprotection of N-Boc-4-acetylpiperidine, offering a comparative overview of various methodologies. The information presented is intended to guide researchers in choosing the most suitable conditions for their specific synthetic needs, ensuring high yield and purity of the desired 4-acetylpiperidine product.

Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups, and the desired work-up procedure. Below is a summary of common methods for the selective deprotection of N-Boc-4-acetylpiperidine.

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Acidic Deprotection | ||||||

| Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >95 | Highly effective and common method. TFA is corrosive and requires careful handling. |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane, Methanol | RT | 1 - 3 h | >95 | Often precipitates the hydrochloride salt, which can be easily isolated by filtration. |

| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH·H₂O | Dichloromethane (DCM) | RT | 10 min - 2 h | >98 | A solid reagent that is easier to handle than TFA or HCl gas. Can also be used in mechanochemical (solvent-free) conditions.[1][2] |

| Mild Deprotection | ||||||

| Oxalyl Chloride/Methanol | Oxalyl Chloride, Methanol | Methanol | RT | 1 - 4 h | up to 90 | A mild method that proceeds at room temperature and is tolerant of various functional groups.[3][4] |

| Thermal Deprotection | ||||||

| High-Temperature Water | Water | Water | 100 - 150 | 15 min - 2 h | High | A green chemistry approach, though may require a sealed vessel for temperatures above 100°C. Substrate solubility can be a limitation. |

| Continuous Flow | Methanol or Trifluoroethanol | Methanol, TFE | 150 - 240 | 30 - 60 min | 88 - 93 | Offers precise control over reaction parameters, leading to high yields and selectivity.[5] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection.

Materials:

-

N-Boc-4-acetylpiperidine

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-